molecular formula C12H17N5O2 B2409416 N-(5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)pivalamide CAS No. 1171412-47-7

N-(5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)pivalamide

Cat. No.: B2409416
CAS No.: 1171412-47-7
M. Wt: 263.301
InChI Key: GJJKGZTWDKXRRI-UHFFFAOYSA-N
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Description

N-(5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)pivalamide is a synthetic organic compound that features a unique combination of a pyrazole ring and an oxadiazole ring

Properties

IUPAC Name

N-[5-(1,5-dimethylpyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-2,2-dimethylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N5O2/c1-7-6-8(16-17(7)5)9-14-15-11(19-9)13-10(18)12(2,3)4/h6H,1-5H3,(H,13,15,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJJKGZTWDKXRRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C)C2=NN=C(O2)NC(=O)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)pivalamide typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone, such as acetylacetone, under acidic or basic conditions.

    Formation of the Oxadiazole Ring: The oxadiazole ring is often formed by the cyclization of a hydrazide with a carboxylic acid derivative, such as an ester or an acid chloride, in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃).

    Coupling of the Rings: The pyrazole and oxadiazole rings are then coupled through a condensation reaction, often facilitated by a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC).

    Introduction of the Pivalamide Group:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow chemistry techniques and the use of automated reactors to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, using oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

    Reduction: Reduction reactions can be performed on the oxadiazole ring using reducing agents such as lithium aluminum hydride (LiAlH₄).

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the oxadiazole ring, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, thiols.

    Catalysts: Acidic or basic catalysts depending on the reaction type.

Major Products

    Oxidation: Formation of pyrazole N-oxides.

    Reduction: Formation of reduced oxadiazole derivatives.

    Substitution: Formation of substituted oxadiazole products.

Scientific Research Applications

Chemistry

In chemistry, N-(5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)pivalamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, this compound is investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, the compound is studied for its potential therapeutic properties. It may exhibit activity against certain diseases, including cancer and infectious diseases, due to its ability to interact with specific molecular targets.

Industry

In industrial applications, the compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its stability and reactivity make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of N-(5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)pivalamide involves its interaction with molecular targets such as enzymes or receptors. The pyrazole and oxadiazole rings can form hydrogen bonds and other interactions with these targets, modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)acetamide
  • N-(5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)benzamide
  • N-(5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)propionamide

Uniqueness

N-(5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)pivalamide is unique due to the presence of the pivalamide group, which can influence its physical and chemical properties, such as solubility and stability. This makes it distinct from other similar compounds and potentially more suitable for specific applications.

By understanding the synthesis, reactions, applications, and mechanisms of action of this compound, researchers can better explore its potential in various fields.

Biological Activity

N-(5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)pivalamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, pharmacokinetics, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrazole ring , an oxadiazole ring , and a pivalamide moiety , which contribute to its unique properties. The molecular formula is C16H19N5OC_{16}H_{19}N_5O with a molecular weight of approximately 313.36 g/mol. The structure can be represented as follows:

N 5 1 5 dimethyl 1H pyrazol 3 yl 1 3 4 oxadiazol 2 yl pivalamide\text{N 5 1 5 dimethyl 1H pyrazol 3 yl 1 3 4 oxadiazol 2 yl pivalamide}

Target Identification

The primary targets of this compound are not fully characterized. However, compounds with similar structures have demonstrated diverse pharmacological effects including:

  • Antileishmanial activity
  • Antimalarial properties

Molecular simulations indicate that related compounds exhibit favorable binding affinities to specific protein targets, suggesting potential pathways for therapeutic action.

Biochemical Pathways

The biological activity of this compound may involve modulation of various biochemical pathways. For instance, it is hypothesized that the compound could influence pathways linked to cell signaling and metabolic processes due to its structural characteristics.

Pharmacokinetics

The solubility profile of this compound suggests it may have good bioavailability in physiological conditions. Its lipophilicity and structural features could enhance its permeability across biological membranes.

Antimicrobial Properties

Research indicates that similar pyrazole and oxadiazole derivatives exhibit significant antimicrobial activity. For instance:

CompoundActivity TypeEC50 (µg/mL)Reference
Compound AAntibacterial7.40
Compound BAntifungal12.85

These findings suggest that this compound may also possess notable antibacterial and antifungal activities.

Case Studies

In one study focused on the synthesis and evaluation of pyrazole derivatives, compounds similar to this compound demonstrated promising antibacterial effects against various pathogens. The mechanism was linked to disruption of bacterial cell membranes leading to leakage of intracellular components .

Q & A

Basic: What synthetic methodologies are recommended for preparing N-(5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)pivalamide?

Methodological Answer:
The synthesis of 1,3,4-oxadiazole derivatives typically involves cyclization of thiosemicarbazides or coupling reactions. For example, a general protocol for analogous compounds involves reacting a pyrazole-containing oxadiazole-thiol precursor (e.g., 5-(1,3-dimethyl-1H-pyrazol-4-yl)-1,3,4-oxadiazole-2-thiol) with pivaloyl chloride in the presence of a base like K₂CO₃ in DMF at room temperature . Purity optimization may require column chromatography or recrystallization. Confirm the reaction completion via TLC or LC-MS.

Basic: How should researchers characterize the compound’s structural integrity post-synthesis?

Methodological Answer:
Characterization requires a multi-technique approach:

  • 1H/13C NMR : Verify substituent integration (e.g., pivalamide’s tert-butyl group at δ ~1.2 ppm) and oxadiazole/pyrazole ring protons .
  • IR Spectroscopy : Confirm amide C=O stretch (~1650–1700 cm⁻¹) and oxadiazole C=N absorption (~1600 cm⁻¹) .
  • LC-MS : Assess molecular ion peaks (e.g., [M+H]+) and fragmentation patterns for purity .
  • Elemental Analysis : Match calculated and observed C/H/N percentages (±0.4%) .

Basic: What preliminary biological assays are suitable for evaluating this compound’s activity?

Methodological Answer:
Initial screening should focus on enzyme inhibition assays relevant to its structural analogs:

  • Lipoxygenase (LOX) and α-glucosidase inhibition : Use UV-Vis spectrophotometry to monitor substrate conversion (e.g., linoleic acid oxidation for LOX) .
  • Cholinesterase inhibition (BChE) : Employ Ellman’s method with DTNB to measure thiocholine release .
  • Antimicrobial testing : Conduct microdilution assays against Gram-positive/negative bacteria and fungi .

Advanced: How can crystallography and hydrogen-bonding analysis elucidate its solid-state behavior?

Methodological Answer:

  • Single-crystal X-ray diffraction (SHELX) : Resolve the 3D structure to confirm bond lengths/angles and intermolecular interactions. SHELXL refinement can identify hydrogen-bonding networks (e.g., N–H···O or C–H···π interactions) .
  • Graph set analysis : Classify hydrogen-bond patterns (e.g., R₂²(8) motifs) to predict packing efficiency and stability .
  • Thermogravimetric analysis (TGA) : Correlate hydrogen-bond strength with thermal decomposition profiles.

Advanced: How can structure-activity relationships (SAR) guide functional group optimization?

Methodological Answer:

  • Pyrazole substitution : Compare bioactivity of 1,5-dimethyl vs. 3,5-dimethyl analogs (e.g., methyl groups enhance lipophilicity but may reduce solubility) .
  • Oxadiazole modifications : Replace pivalamide with acetamide or benzamide to study steric/electronic effects on enzyme binding .
  • Pharmacophore mapping : Use docking studies (e.g., AutoDock Vina) to identify critical interactions (e.g., hydrogen bonds with LOX’s active site) .

Advanced: What computational strategies predict oral bioavailability and pharmacokinetics?

Methodological Answer:

  • Polar surface area (PSA) : Calculate PSA (<140 Ų) and rotatable bonds (<10) to estimate intestinal permeability .
  • LogP determination : Use HPLC retention times or software (e.g., ChemAxon) to assess hydrophobicity (optimal LogP ~2–5) .
  • ADMET prediction : Apply SwissADME or pkCSM to model absorption, CYP450 metabolism, and toxicity risks.

Advanced: How to resolve contradictions in biological activity data across studies?

Methodological Answer:

  • Purity validation : Use HPLC (>95% purity) to rule out impurities skewing results .
  • Assay standardization : Replicate experiments under controlled conditions (e.g., pH, temperature, DMSO concentration) .
  • Target selectivity profiling : Perform kinase/GPCR panels to identify off-target effects .

Advanced: What strategies are recommended for target identification and mechanistic studies?

Methodological Answer:

  • Affinity chromatography : Immobilize the compound on resin to pull down binding proteins from cell lysates .
  • Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) with suspected targets (e.g., enzymes) .
  • Transcriptomics/proteomics : Compare gene/protein expression profiles in treated vs. untreated cell lines .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.